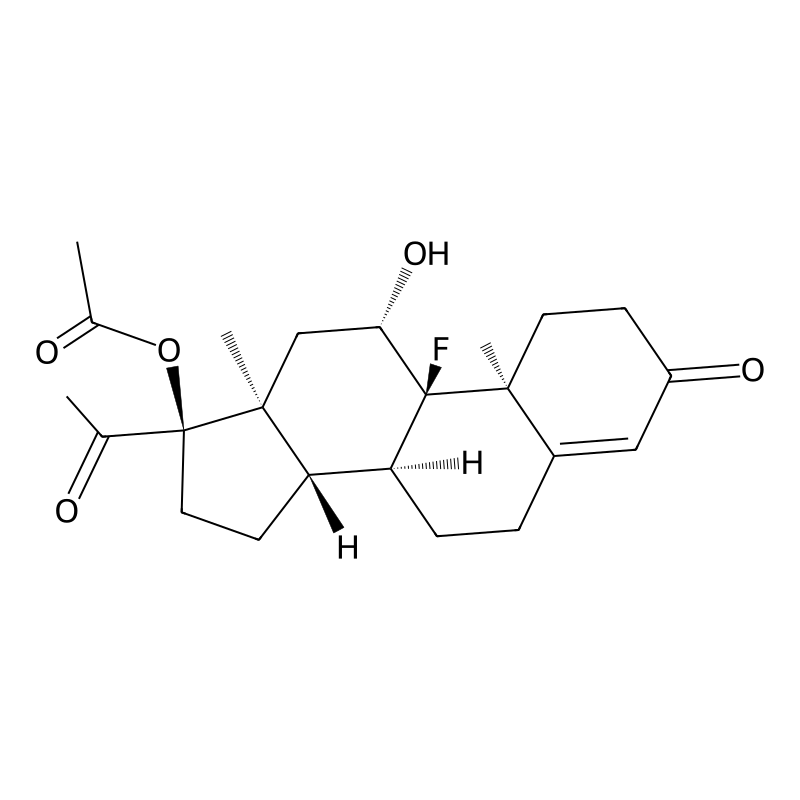Flurogestone acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Synchronization of Estrus in Ewes and Goats
Scientific Field: Veterinary Medicine
Summary of Application: FGA is used as an intravaginal sponge preparation to synchronize estrus in ewes and goats.
Methods of Application: The method involves the use of an intravaginal sponge preparation.
Results or Outcomes: The application of FGA helps in the synchronization of estrus, allowing for a more controlled and predictable breeding schedule.
Induction of Oestrus and Ovulation
Summary of Application: Apart from synchronizing estrus, FGA is also used for the induction of oestrus and ovulation during the non-breeding season.
Methods of Application: Similar to the synchronization of estrus, this involves the use of an intravaginal sponge preparation.
Results or Outcomes: The application of FGA helps in inducing oestrus and ovulation, allowing for a more controlled and predictable breeding schedule.
Flurogestone acetate is a synthetic steroid compound classified as a progestin, primarily used in veterinary medicine. Its chemical formula is C23H31FO5, and it features a fluorine atom at the 9a position, which distinguishes it from other progestins. The compound is known for its high potency and effectiveness in regulating reproductive cycles in animals, particularly in controlling estrus and ovulation.
- Acylation: Flurogestone acetate can be synthesized through the acylation of 9a-fluorohydrocortisone using acyl chlorides in organic solvents, leading to the formation of the acetate group .
- Hydrolysis: In aqueous environments, flurogestone acetate can hydrolyze to yield its corresponding alcohol and acetic acid.
- Reduction: The ketone functional groups can be reduced to alcohols under specific conditions, altering its biological activity.
Flurogestone acetate exhibits significant biological activity as a progestin. It binds to progesterone receptors, mimicking the action of natural progesterone. This interaction leads to:
- Inhibition of Ovulation: It effectively suppresses estrus and ovulation in animals, making it useful for breeding management.
- Endometrial Effects: The compound promotes secretory changes in the endometrium, preparing it for potential implantation.
- Antigonadotropic Effects: It may exert inhibitory effects on gonadotropin release from the pituitary gland.
The synthesis of flurogestone acetate typically involves the following steps:
- Starting Material: 9a-fluorohydrocortisone is used as the primary raw material.
- Dissolution: The steroid is dissolved in an organic solvent such as dichloromethane or chloroform.
- Acylation Reaction: An acyl chloride is added to the solution, facilitating the formation of the acetate group through nucleophilic substitution.
- Purification: The product is purified using techniques like recrystallization or chromatography to obtain flurogestone acetate in a pure form .
Flurogestone acetate has several applications, particularly in veterinary medicine:
- Estrus Synchronization: It is widely used for synchronizing estrus cycles in livestock, enhancing breeding efficiency.
- Hormonal Therapy: The compound is employed in hormonal therapies for various reproductive disorders.
- Research Tool: Flurogestone acetate serves as a valuable tool in reproductive biology studies to understand progestin actions.
Flurogestone acetate shares similarities with several other progestins and steroids. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Progesterone | C21H30O2 | Natural hormone; less potent than synthetic analogs |
| Medroxyprogesterone Acetate | C22H32O3 | Commonly used contraceptive; longer half-life |
| Norethisterone | C20H26O2 | Used in oral contraceptives; androgenic activity |
| Desogestrel | C22H28O | Prodrug; converted to active form in vivo |
Flurogestone acetate is unique due to its fluorination at the 9a position, which enhances its binding affinity and potency compared to other progestins. This modification allows for effective use at lower doses while minimizing side effects associated with higher doses of natural progesterones.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
Related CAS
GHS Hazard Statements
H351 (94.12%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (94.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Health Hazard








